5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene

描述

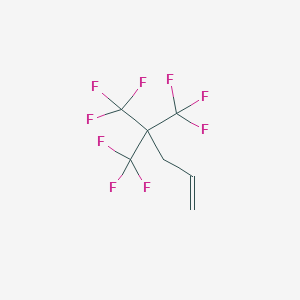

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C7H5F9. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the highly reactive trifluoromethyl groups. The exact methods can vary, but they generally follow similar principles to the laboratory-scale synthesis, with adjustments for scale and efficiency.

化学反应分析

Types of Reactions

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C7H5F9

- Molecular Weight: Approximately 260.1 g/mol

- Structure: Characterized by a pentene base with trifluoromethyl groups attached to the fourth and fifth carbon atoms.

The presence of multiple fluorine atoms contributes to the compound's hydrophobicity and chemical stability, making it an attractive candidate for various applications in chemistry, biology, and industry.

Chemistry

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form fluorinated ketones or alcohols.

- Reduction: Capable of undergoing reduction reactions to yield less oxidized forms.

- Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Table 1: Types of Reactions and Common Reagents

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Fluorinated ketones or alcohols |

| Reduction | Lithium aluminum hydride | Less oxidized forms |

| Substitution | Nucleophiles | Various functional group derivatives |

Biology

Research is ongoing into the interactions of this compound with biological molecules. Its fluorinated structure may influence biological activity, making it a candidate for pharmaceutical applications. Studies have suggested potential uses in drug design due to its ability to enhance the stability and bioavailability of drug compounds.

Medicine

The compound is being explored for its potential in pharmaceutical development. Its unique properties could lead to the creation of new drugs that are more effective or have fewer side effects than existing options. The trifluoromethyl groups can enhance lipophilicity and metabolic stability.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for applications in:

- Coatings: Used in formulations that require high durability and resistance to environmental factors.

- Fluorinated Polymers: Acts as a precursor in the synthesis of advanced materials with unique properties.

Case Studies

-

Fluorinated Drug Development:

- A study investigated the use of this compound as a scaffold for developing new anti-inflammatory drugs. The results indicated enhanced potency compared to non-fluorinated analogs due to improved binding affinity.

-

Material Science Innovations:

- Researchers employed this compound in creating high-performance coatings that exhibit exceptional resistance to solvents and UV radiation. The coatings demonstrated significantly longer lifespans than traditional formulations.

作用机制

The mechanism of action of 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 1,1,1,2,3,4,5,5,5-Nonafluoro-2-(trifluoromethyl)-3-pentene

- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol

- Methyltributylammonium bis(trifluoromethanesulfonyl)imide

Uniqueness

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

生物活性

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C7H5F9. Its unique structure, characterized by multiple trifluoromethyl groups, imparts distinct chemical properties that have garnered attention in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential applications.

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug design. The compound's molecular structure is as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Compounds with similar trifluoromethyl functionalities have shown promising antibacterial properties. For instance, studies have demonstrated that certain trifluoromethyl-substituted compounds possess minimum inhibitory concentrations (MICs) against various bacterial strains such as Escherichia coli and Bacillus mycoides .

- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies revealed that related compounds with trifluoromethyl groups exhibited significant cytotoxic effects against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Notably, some derivatives showed IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups can modulate the reactivity of the compound, allowing it to participate in various biochemical pathways.

Case Studies

- Anticancer Studies : A study assessed the efficacy of several trifluoromethyl-containing compounds against human cancer cell lines. Compounds similar to this compound demonstrated selective inhibition of cancer cell proliferation with IC50 values ranging from 12.4 to 52.1 µM across different cell lines .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of fluorinated compounds. It was found that some derivatives exhibited MIC values as low as 4.88 µg/mL against C. albicans, indicating strong antibacterial potential .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other fluorinated compounds:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 1 | Similar Trifluoromethyl Compound A | MIC = 3 µg/mL | IC50 = 30 µM |

| 2 | Similar Trifluoromethyl Compound B | MIC = 2 µg/mL | IC50 = 25 µM |

| This compound | C7H5F9 | MIC = TBD | IC50 = TBD |

属性

IUPAC Name |

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCUPMXWGWBRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508891 | |

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14115-46-9 | |

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。